Cas no 88770-21-2 (methyl 5-acetylthiophene-3-carboxylate)

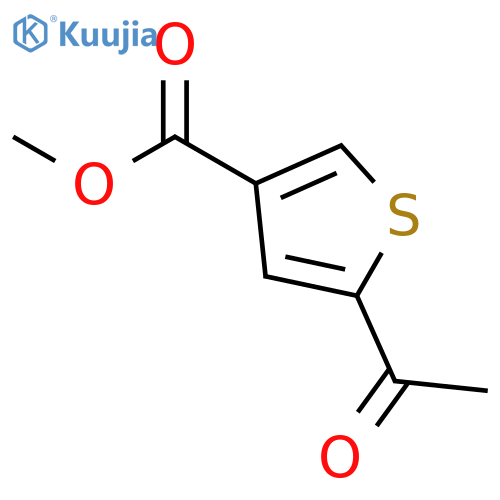

88770-21-2 structure

商品名:methyl 5-acetylthiophene-3-carboxylate

methyl 5-acetylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenecarboxylic acid, 5-acetyl-, methyl ester

- DTXSID201282093

- SCHEMBL15933864

- AKOS033751083

- G47359

- methyl 5-acetylthiophene-3-carboxylate

- EN300-205671

- methyl5-acetylthiophene-3-carboxylate

- 88770-21-2

- Z2025602799

- Methyl 5-acetyl-3-thiophenecarboxylate

- DB-417428

-

- MDL: MFCD28397410

- インチ: InChI=1S/C8H8O3S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3

- InChIKey: BAMXDNRTNCZDKJ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)c1cc(cs1)C(=O)OC

計算された属性

- せいみつぶんしりょう: 184.01941529Da

- どういたいしつりょう: 184.01941529Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 71.6Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 305.4±27.0 °C at 760 mmHg

- フラッシュポイント: 138.5±23.7 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

methyl 5-acetylthiophene-3-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 5-acetylthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-205671-2.5g |

methyl 5-acetylthiophene-3-carboxylate |

88770-21-2 | 95.0% | 2.5g |

$978.0 | 2025-02-20 | |

| Enamine | EN300-205671-5g |

methyl 5-acetylthiophene-3-carboxylate |

88770-21-2 | 95% | 5g |

$1448.0 | 2023-09-16 | |

| Enamine | EN300-205671-10g |

methyl 5-acetylthiophene-3-carboxylate |

88770-21-2 | 95% | 10g |

$2146.0 | 2023-09-16 | |

| A2B Chem LLC | AW05110-500mg |

methyl 5-acetylthiophene-3-carboxylate |

88770-21-2 | 95% | 500mg |

$429.00 | 2024-04-19 | |

| A2B Chem LLC | AW05110-5g |

methyl 5-acetylthiophene-3-carboxylate |

88770-21-2 | 95% | 5g |

$1560.00 | 2024-04-19 | |

| 1PlusChem | 1P01BA3A-50mg |

methyl 5-acetylthiophene-3-carboxylate |

88770-21-2 | 95% | 50mg |

$140.00 | 2025-03-19 | |

| A2B Chem LLC | AW05110-100mg |

methyl 5-acetylthiophene-3-carboxylate |

88770-21-2 | 95% | 100mg |

$183.00 | 2024-04-19 | |

| A2B Chem LLC | AW05110-10g |

methyl 5-acetylthiophene-3-carboxylate |

88770-21-2 | 95% | 10g |

$2294.00 | 2024-04-19 | |

| Enamine | EN300-205671-5.0g |

methyl 5-acetylthiophene-3-carboxylate |

88770-21-2 | 95.0% | 5.0g |

$1448.0 | 2025-02-20 | |

| Enamine | EN300-205671-10.0g |

methyl 5-acetylthiophene-3-carboxylate |

88770-21-2 | 95.0% | 10.0g |

$2146.0 | 2025-02-20 |

methyl 5-acetylthiophene-3-carboxylate 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

88770-21-2 (methyl 5-acetylthiophene-3-carboxylate) 関連製品

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬